

Spectroscopic and Synthetic Profile of Fmoc-L-cyclohexylalanine: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Cha-OH

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N- α -Fmoc-L-cyclohexylalanine (**Fmoc-Cha-OH**). This derivative of the non-proteinogenic amino acid L-cyclohexylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce hydrophobicity and conformational constraints into peptides, thereby enhancing their metabolic stability and receptor affinity. This document serves as a practical resource, presenting key spectroscopic data in a structured format, detailing experimental protocols, and illustrating the synthetic and analytical workflow.

Core Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for Fmoc-L-cyclohexylalanine, based on the analysis of its constituent chemical moieties and comparison with structurally similar Fmoc-protected amino acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for Fmoc-L-cyclohexylalanine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented in Table 1. The spectrum is characterized by

signals from the aromatic protons of the fluorenyl group, the aliphatic protons of the cyclohexyl ring, and the chiral α -proton of the amino acid backbone.

Table 1: Expected ^1H NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Cyclohexyl (CH ₂)	0.8 - 1.8	Multiplet	Overlapping signals from the multiple methylene groups in the cyclohexyl ring.
β -CH ₂	1.5 - 1.9	Multiplet	Protons on the carbon adjacent to the cyclohexyl ring.
α -CH	4.0 - 4.5	Multiplet	The chemical shift is influenced by the adjacent carboxyl and protected amine groups.
Fmoc-CH	4.2 - 4.4	Triplet	Methylene protons of the Fmoc protecting group.
Fmoc-CH ₂	4.4 - 4.6	Doublet	Methylene protons of the Fmoc protecting group.
Fmoc-Aromatic CH	7.2 - 7.9	Multiplet	Aromatic protons of the fluorenyl group, typically appearing as a series of doublets and triplets.
NH	5.0 - 7.0	Doublet	Amide proton, the chemical shift can be broad and is solvent-dependent.
COOH	10.0 - 13.0	Singlet (broad)	Carboxylic acid proton, often broad and may exchange with D ₂ O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Table 2 outlines the anticipated chemical shifts for the distinct carbon atoms in Fmoc-L-cyclohexylalanine.

Table 2: Expected ¹³C NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Cyclohexyl (CH ₂)	25 - 35
β-CH ₂	~40
α-CH	50 - 60
Fmoc-CH	~47
Fmoc-CH ₂	~67
Fmoc-Aromatic CH	120 - 128
Fmoc-Aromatic Quaternary C	141 - 144
Carbonyl (C=O, Urethane)	~156
Carbonyl (C=O, Carboxyl)	170 - 176

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Fmoc-L-cyclohexylalanine (Molecular Formula: C₂₄H₂₇NO₄), the expected monoisotopic mass is approximately 393.19 g/mol .

Table 3: Mass Spectrometry Data for Fmoc-L-cyclohexylalanine

Parameter	Expected Value
Molecular Formula	C ₂₄ H ₂₇ NO ₄
Molecular Weight	393.48 g/mol [1]
Monoisotopic Mass	393.1940 g/mol
Expected [M+H] ⁺	394.2013
Expected [M+Na] ⁺	416.1832
Common Fragments	m/z 179 (fluorenylmethyl cation), m/z 222 (M - fluorenylmethylene), loss of CO ₂ (44 Da)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fmoc-L-cyclohexylalanine will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the urethane, the C=O of both the urethane and carboxylic acid, and the aromatic C-H and C=C bonds of the Fmoc group.

Table 4: Key Infrared Absorption Bands for Fmoc-L-cyclohexylalanine

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
N-H (Urethane)	3300 - 3500	Medium
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 2950	Strong
C=O (Urethane)	1680 - 1720	Strong
C=O (Carboxylic Acid)	1700 - 1730	Strong
C=C (Aromatic)	1450 - 1600	Medium

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-L-cyclohexylalanine and the acquisition of the corresponding spectroscopic data.

Synthesis of Fmoc-L-cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved by reacting L-cyclohexylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

- L-cyclohexylalanine
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
- Sodium carbonate (Na_2CO_3) or sodium bicarbonate (NaHCO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Hexanes
- Hydrochloric acid (HCl), 1M
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve L-cyclohexylalanine in a 10% aqueous solution of sodium carbonate in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

- Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
 - Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A white precipitate of Fmoc-L-cyclohexylalanine should form.
 - Extract the product into ethyl acetate (3x).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
 - Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Fmoc-L-cyclohexylalanine as a white solid.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified Fmoc-L-cyclohexylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode electrospray ionization (ESI).
- Acquisition: Analyze the sample using an ESI-TOF (Time-of-Flight) or ESI-Q-TOF (Quadrupole-Time-of-Flight) mass spectrometer to obtain high-resolution mass data.

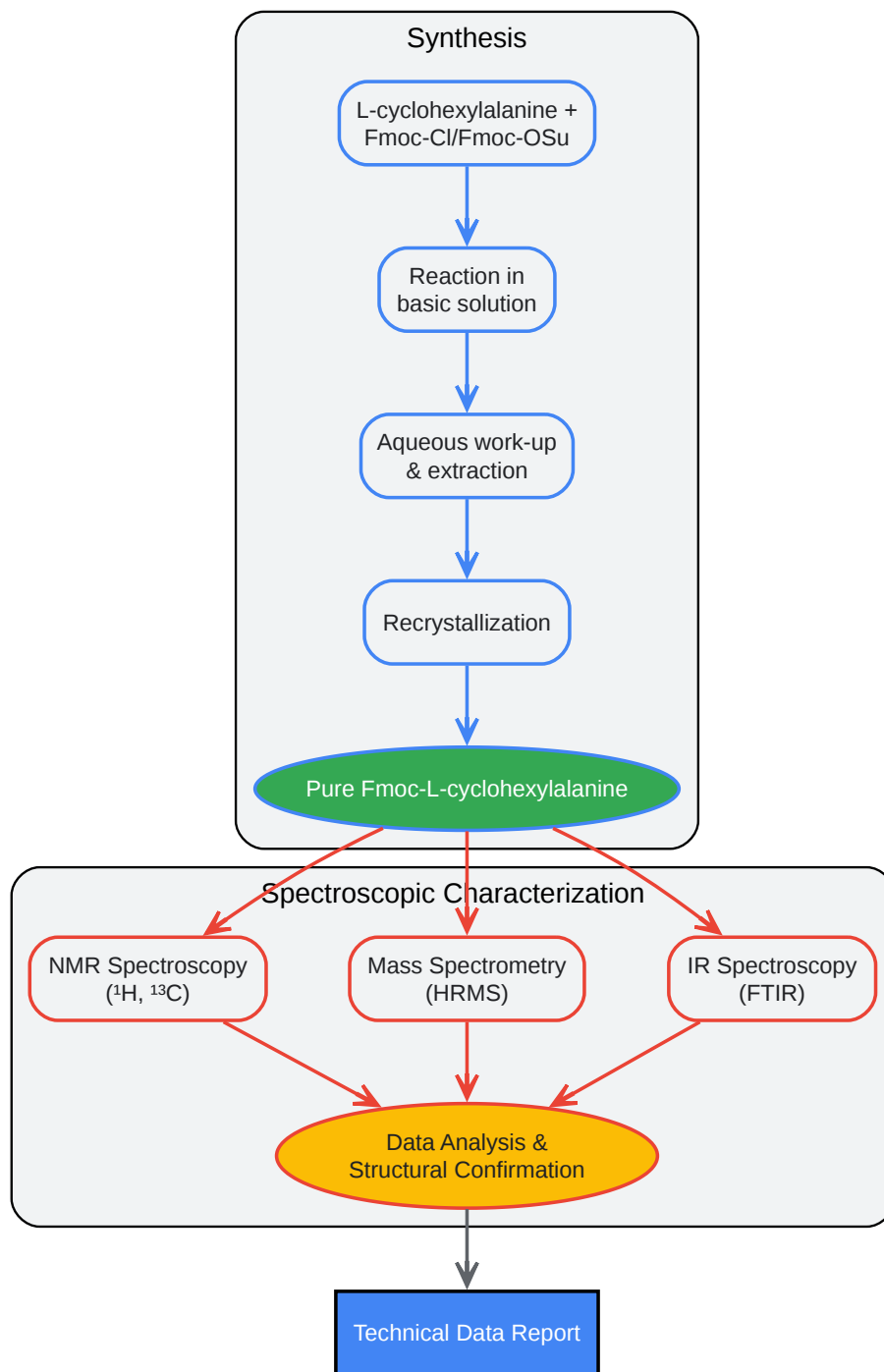
Infrared Spectroscopy:

- Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$ using a Fourier-Transform Infrared (FTIR) spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Fmoc-L-cyclohexylalanine.

Workflow for Synthesis and Characterization of Fmoc-L-cyclohexylalanine

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References

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